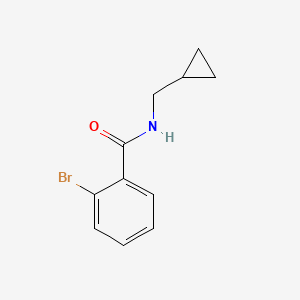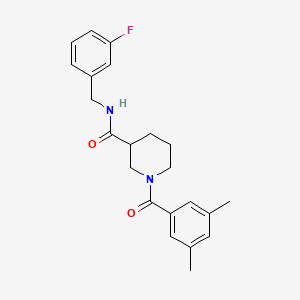
N-(4-Pyridyl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pyridyl)-2-bromobenzamide, also known as 4-PBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 276.12 g/mol.
Mechanism of Action
The exact mechanism of action of N-(4-Pyridyl)-2-bromobenzamide is not fully understood. However, it is believed to work by inhibiting the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum. By inhibiting this pathway, N-(4-Pyridyl)-2-bromobenzamide can reduce the levels of misfolded proteins and prevent cell death.
Biochemical and Physiological Effects:
N-(4-Pyridyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, it has been shown to have a protective effect on cells under stress conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-Pyridyl)-2-bromobenzamide is that it is a small molecule that can easily penetrate cells. This makes it an attractive candidate for drug development. However, one of the limitations of N-(4-Pyridyl)-2-bromobenzamide is that it can be toxic at high concentrations. This can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-(4-Pyridyl)-2-bromobenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and diabetes. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of N-(4-Pyridyl)-2-bromobenzamide can be achieved through various methods. One such method involves the reaction of 2-bromobenzoyl chloride with 4-pyridylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(4-pyridyl)benzamide with sodium hydride in the presence of dimethyl sulfoxide. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
N-(4-Pyridyl)-2-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of cystic fibrosis, neurodegenerative diseases, and diabetes. In addition, it has been shown to have a protective effect on cells under stress conditions.
properties
IUPAC Name |
2-bromo-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDJPCIUXHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyridin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)

![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)

![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)